2-Isopropyl-2H-1,2,3-triazol-4-amine hydrochloride physical properties
2-Isopropyl-2H-1,2,3-triazol-4-amine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of 2-Isopropyl-2H-1,2,3-triazol-4-amine hydrochloride
Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Isopropyl-2H-1,2,3-triazol-4-amine hydrochloride (CAS No. Not Assigned; Free Base CAS: 959237-97-9). Directed at researchers, scientists, and professionals in drug development, this document synthesizes available data with established analytical methodologies for chemical characterization. It is important to note that this compound is supplied by vendors primarily as a research chemical, and as such, comprehensive, peer-reviewed analytical data is not widely published. This guide therefore emphasizes not only the known data points but also the standard, self-validating experimental protocols required for researchers to independently verify these properties in a laboratory setting.
Introduction to the Molecule
2-Isopropyl-2H-1,2,3-triazol-4-amine hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core. The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing two carbon and three nitrogen atoms.[1] This scaffold is of significant interest in medicinal chemistry and drug discovery due to its metabolic stability, capacity for hydrogen bonding, and dipole character, which make it a valuable pharmacophore and a bioisostere for other functional groups. The subject molecule is the hydrochloride salt of an N2-substituted isopropyl triazole amine. The N2-substitution on the triazole ring is one of several possible regioisomers, and its confirmation requires rigorous spectroscopic analysis.[2] Understanding the physical properties of this hydrochloride salt is critical for its application in research, including reaction setup, formulation, and interpretation of biological assay results.
Core Physical & Chemical Properties
The available data for 2-Isopropyl-2H-1,2,3-triazol-4-amine hydrochloride is limited. The following table summarizes the core properties based on supplier information and chemical structure analysis. Researchers must assume the responsibility of independently verifying the identity and purity of the material.
| Property | Value | Source / Method |
| IUPAC Name | 2-(propan-2-yl)-2H-1,2,3-triazol-4-amine;hydrochloride | IUPAC Nomenclature |
| Molecular Formula | C₅H₁₁ClN₄ | Derived from Structure |
| Molecular Weight | 162.62 g/mol | Calculated |
| Physical Form | Solid | Supplier Data |
| InChI Key | ZASAQCGMMSCAFI-UHFFFAOYSA-N | Supplier Data |
| SMILES String | Cl.CC(C)n1ncc(N)n1 | Supplier Data |
| Melting Point | Not available. Requires experimental determination. | See Protocol 3.1 |
| Boiling Point | Not applicable (decomposes). | General for organic salts |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol). Poorly soluble in nonpolar aprotic solvents (e.g., hexanes, diethyl ether). | Chemical Principles; See Protocol 3.2 |
| pKa | Not available. The triazole ring is weakly basic, and the primary amine is basic. The hydrochloride salt form implies a pH < 7 for the protonated species in solution. | Chemical Principles |
Experimental Methodologies for Property Determination
Given the absence of comprehensive published data, a primary researcher must undertake a systematic characterization of the compound. The following protocols are designed as self-validating systems.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new research chemical involves confirming its identity and purity before determining other physical properties.
Caption: Workflow for the characterization of a research chemical.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: DSC is the preferred method over traditional melting point apparatus as it provides both the melting temperature and the enthalpy of fusion (ΔHfus). A sharp, single endothermic peak is indicative of a pure crystalline substance, thus validating the sample's purity simultaneously.
Protocol:
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Sample Preparation: Accurately weigh 1-3 mg of 2-Isopropyl-2H-1,2,3-triazol-4-amine hydrochloride into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell.
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Thermal Program:
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Equilibrate the cell at 25 °C.
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Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melt (e.g., 250 °C). Use an inert nitrogen purge gas.
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Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The sharpness of the peak provides a qualitative measure of purity.
Aqueous and Organic Solubility Assessment
Causality: Understanding solubility is paramount for any application, from chemical reactions to biological assays. The hydrochloride salt structure suggests aqueous solubility, while the isopropyl group and triazole ring contribute some lipophilicity. A systematic assessment across solvents of varying polarity is necessary.
Caption: Workflow for kinetic solubility assessment.
Protocol (Shake-Flask Method):
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Stock Solutions: Prepare saturated solutions by adding an excess of the compound to a series of vials containing different solvents (e.g., Water, PBS pH 7.4, Methanol, Dichloromethane, Hexane).
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
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Separation: Centrifuge the samples to pellet the excess, undissolved solid.
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Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration using a calibrated analytical technique such as HPLC-UV or quantitative NMR.
Spectroscopic Identity Confirmation (¹H NMR)
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule, including confirming the N2-substitution pattern of the isopropyl group. The predicted spectrum provides a template against which experimental data can be compared for identity confirmation.
Caption: Key structural features and their predicted ¹H NMR signals.
Protocol for Sample Preparation:
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Weigh approximately 5-10 mg of the compound directly into an NMR tube.
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Add ~0.6 mL of a deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices due to the expected solubility of the hydrochloride salt.
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Vortex the tube until the sample is fully dissolved.
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Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
Expected Spectral Features:
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Isopropyl CH₃: A doublet signal integrating to 6 protons, likely in the upfield region (~1.6 ppm).
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Isopropyl CH: A septet (a multiplet of 7 lines) integrating to 1 proton, coupled to the two methyl groups. Its position will be further downfield (~4.8-5.0 ppm) due to the deshielding effect of the adjacent nitrogen atom.
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Triazole CH: A singlet integrating to 1 proton. Its chemical shift will be in the aromatic region, influenced by the electronic environment of the ring.
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Amine NH₂/NH₃⁺: In a protic deuterated solvent like D₂O or CD₃OD, these protons will likely exchange with deuterium and may appear as a very broad signal or not be observed at all.
Safety & Handling for Laboratory Analysis
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Hazard Classification: The free base is classified as Acute Toxicity, Oral (Category 4). The hydrochloride salt should be handled with similar caution.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[3]
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Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][4]
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First Aid:
Conclusion
2-Isopropyl-2H-1,2,3-triazol-4-amine hydrochloride is a research chemical with limited publicly available physical property data. Its identity is defined by its molecular formula (C₅H₁₁ClN₄) and weight (162.62 g/mol ), and it is supplied as a solid. For any substantive research application, it is imperative that the end-user performs rigorous analytical characterization to confirm its structure and purity and to determine key physical parameters such as melting point and solubility using standard, validated laboratory protocols as outlined in this guide.
References
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Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups. [Link]
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MDPI. Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. [Link]
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Hampton Research. 1.0 M TRIS hydrochloride pH 8.5 Safety Data Sheet. [Link]
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MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-thiazoles. [Link]
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PubChem. 1H-1,2,3-Triazole. [Link]
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Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles. [Link]
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NextSDS. 2-(1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride. [Link]
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ResearchGate. A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. [Link]
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SpectraBase. 1,2,3-Triazole - Optional[1H NMR] - Spectrum. [Link]
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NIST. Isopropyl amine hydrochloride. [Link]
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ResearchGate. State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. [Link]
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